molecular formula C19H17F2N3OS B2800822 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 897482-54-1

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2800822
CAS No.: 897482-54-1
M. Wt: 373.42
InChI Key: LWKPVGBVHANPNA-UHFFFAOYSA-N
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Description

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound characterized by its unique chemical structure, which includes a benzothiazole ring, a piperazine moiety, and a phenyl group

Preparation Methods

The synthesis of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps, starting with the construction of the benzothiazole core. One common synthetic route includes the following steps:

  • Formation of 4,6-Difluorobenzothiazole: : This can be achieved by reacting 2-amino-4,6-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine to yield the benzothiazole ring.

  • Piperazine Addition: : The benzothiazole core is then reacted with piperazine to introduce the piperazine moiety.

  • Phenylethanone Coupling: : Finally, the phenylethanone group is attached through a coupling reaction, often using reagents like carbodiimides or coupling agents.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has diverse applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : It is being investigated for its therapeutic potential in treating various diseases, such as inflammation and infections.

  • Industry: : The compound is used in the development of new materials and chemicals with specific properties.

Comparison with Similar Compounds

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is unique due to its specific structural features. Similar compounds include:

  • Thiazole derivatives: : These compounds share the benzothiazole ring but may have different substituents or functional groups.

  • Piperazine derivatives: : These compounds contain the piperazine moiety but differ in the attached groups.

  • Phenylethanone derivatives: : These compounds have the phenylethanone group but vary in the core structure.

The uniqueness of this compound lies in the combination of the benzothiazole ring, piperazine moiety, and phenylethanone group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS/c20-14-11-15(21)18-16(12-14)26-19(22-18)24-8-6-23(7-9-24)17(25)10-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKPVGBVHANPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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